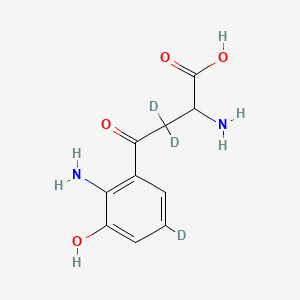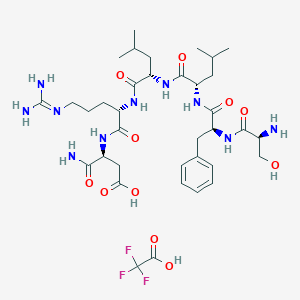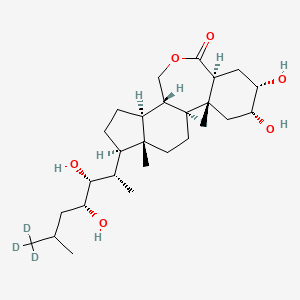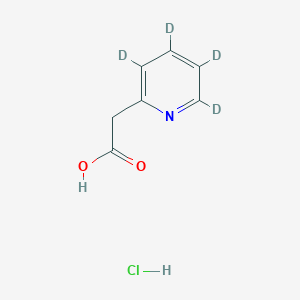
Zaltoprofen-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zaltoprofen-d7 is a deuterated form of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic, antipyretic, and anti-inflammatory properties . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Zaltoprofen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zaltoprofen-d7 involves the incorporation of deuterium atoms into the molecular structure of Zaltoprofen. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of Zaltoprofen can involve the reaction of 5-(1-propionyl)-2-thiophenyl phenylacetic acid with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Zaltoprofen-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Zaltoprofen can be oxidized to form Zaltoprofen S-oxide.
Reduction: Reduction reactions can convert Zaltoprofen to its hydroxy derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include Zaltoprofen S-oxide, hydroxy derivatives, and various substituted Zaltoprofen compounds .
Applications De Recherche Scientifique
Zaltoprofen-d7 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Zaltoprofen in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites of Zaltoprofen.
Drug Interaction Studies: It helps in understanding the interactions of Zaltoprofen with other drugs and their impact on its pharmacokinetics.
Biomedical Research: This compound is used in studies related to pain management, inflammation, and other medical conditions.
Mécanisme D'action
Zaltoprofen-d7, like Zaltoprofen, exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins that mediate pain and inflammation . Additionally, it inhibits bradykinin-induced pain responses by blocking the B2 receptor-mediated pathway in primary sensory neurons . This dual mechanism makes it effective in reducing pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Diclofenac: A widely used NSAID for pain and inflammation.
Piroxicam: An NSAID with a longer half-life, used for chronic pain management.
Uniqueness
Zaltoprofen-d7 is unique due to its selective inhibition of COX-2 and its ability to block bradykinin-induced pain without affecting bradykinin receptors . This selective action reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs .
Propriétés
Formule moléculaire |
C17H14O3S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
Clé InChI |
MUXFZBHBYYYLTH-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)









